(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
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Description
The compound is a derivative of 2,3-Dihydroquinazolin-4(1H)-one , which has been studied for its antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,3-Dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their antibacterial properties .Scientific Research Applications
Medicinal Chemistry
Tetrahydroquinoline derivatives are known to exhibit a wide range of medicinal benefits, such as anti-asthmatic, anti-inflammatory, antimalarial, anticancer , and antibiotic activities. They form the basis of many bioactive natural substances and potential drugs .
Synthetic Organic Chemistry
These compounds possess high reactivity and a wide spectrum of chemical properties, making them important in synthetic organic chemistry for developing new methods and advancing medicinal chemistry .
Catalysis
Heterogeneous catalysts have been explored for the C(1)-functionalization of tetrahydroquinolines with alkynes, indicating their use in catalytic processes .
Pharmaceutical Synthesis
The pharmaceutically significant tetrahydroquinoline derivatives can be constructed via various synthesis methods, such as cascade reactions involving Knoevenagel condensation and cyclization processes .
Electrochemical Synthesis
Tetrahydroquinoline derivatives can be synthesized via electrochemical methods, which offer selective synthesis at room temperature using acetonitrile as both a hydrogen source and a cyanomethyl precursor .
Anticancer Drug Research
Tetrahydroquinoline derivatives have been designed to target specific enzymes like lysine-specific demethylase 1 (LSD1), which is significant in anticancer drug research .
properties
IUPAC Name |
(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNIGYPDKEQFP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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